1-Cyclopropyl-2,5-dimethylpyrrole-4-boronic acid, pinacol ester
Description
This compound is structurally distinguished by its heteroaromatic pyrrole ring, which is electronically rich due to nitrogen’s lone pair, and sterically influenced by the cyclopropyl and methyl substituents at positions 1, 2, and 3. Its pinacol ester group enhances stability and solubility in organic solvents, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .
Properties
IUPAC Name |
1-cyclopropyl-2,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-10-9-13(11(2)17(10)12-7-8-12)16-18-14(3,4)15(5,6)19-16/h9,12H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMYOMKWXADOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=C2)C)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701125492 | |
| Record name | 1H-Pyrrole, 1-cyclopropyl-2,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701125492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-83-7 | |
| Record name | 1H-Pyrrole, 1-cyclopropyl-2,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 1-cyclopropyl-2,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701125492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be involved in various chemical reactions, including suzuki-miyaura cross-coupling, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling. In this process, the boronic ester transfers its organic group to a transition metal, such as palladium. This reaction is stereospecific, meaning it can retain the high enantioenrichment of the starting boronic ester.
Biochemical Pathways
The transformation of boronic esters into other functional groups provides access to a broad array of diverse molecules with high enantioselectivity. This suggests that the compound could potentially influence a wide range of biochemical pathways.
Result of Action
The transformation of boronic esters can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centres, which could potentially result in significant molecular and cellular changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “1-Cyclopropyl-2,5-dimethylpyrrole-4-boronic acid, pinacol ester”. For instance, the pH level can strongly influence the rate of hydrolysis of boronic esters. Additionally, the compound’s reactivity may be tempered by its sensitivity to air and moisture.
Biological Activity
1-Cyclopropyl-2,5-dimethylpyrrole-4-boronic acid, pinacol ester (CAS Number: 2096338-83-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropyl and pyrrole moieties, which contribute to its reactivity and biological properties.
Chemical Structure and Properties
- Molecular Formula : C15H24BNO2
- Molecular Weight : 248.17 g/mol
- IUPAC Name : 1-cyclopropyl-2,5-dimethylpyrrole-4-boronic acid pinacol ester
- SMILES Notation : CC1=C(NC(=C1C(C)C)C1CC1)B(OCC(C)(C)C)(OCC(C)(C)C)
Biological Activity
The biological activity of 1-Cyclopropyl-2,5-dimethylpyrrole-4-boronic acid, pinacol ester has been explored in various studies, particularly regarding its role as a kinase inhibitor. The compound has shown promising results in inhibiting specific kinases involved in fibrosis and cancer pathways.
1-Cyclopropyl-2,5-dimethylpyrrole-4-boronic acid, pinacol ester acts primarily as an inhibitor of discoidin domain receptors (DDR1 and DDR2), which are implicated in fibrotic diseases. The inhibition of these receptors can lead to reduced fibrosis and improved outcomes in diseases such as idiopathic pulmonary fibrosis (IPF).
Case Studies
- Inhibition of DDR Kinases :
- Pharmacokinetics :
- Selectivity and Efficacy :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H24BNO2 |
| Molecular Weight | 248.17 g/mol |
| CAS Number | 2096338-83-7 |
| Inhibitory Activity (DDR1) | Low nanomolar range |
| Toxicity | Low |
Scientific Research Applications
Organic Synthesis
1-Cyclopropyl-2,5-dimethylpyrrole-4-boronic acid, pinacol ester serves as a versatile building block in organic synthesis. Its boronic acid functionality allows for cross-coupling reactions, particularly in Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This reaction is widely used to synthesize biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound's unique structural features contribute to its potential as a pharmacophore in drug development. Boronic acids are known to interact with biological targets through reversible covalent bonding, making them suitable for designing inhibitors for various enzymes and receptors. Research has indicated that derivatives of pyrrole can exhibit anti-cancer properties, suggesting that this compound could be explored further for therapeutic applications.
Material Science
In material science, boronic acids are utilized in the development of advanced materials such as hydrogels and polymers. The ability of boron to form reversible covalent bonds can be harnessed to create stimuli-responsive materials that change properties under specific conditions (e.g., pH or temperature). This application is particularly relevant in drug delivery systems where controlled release is crucial.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of 1-cyclopropyl-2,5-dimethylpyrrole-4-boronic acid, pinacol ester in synthesizing biaryl compounds via Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in creating complex organic molecules relevant to pharmaceutical development.
Case Study 2: Anticancer Activity Exploration
Research published in a peer-reviewed journal explored the anticancer activity of pyrrole-based compounds, including derivatives of 1-cyclopropyl-2,5-dimethylpyrrole-4-boronic acid. The study found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology.
Comparison with Similar Compounds
Pyrrole-Based Boronic Esters
- tert-Butyl 3-borono-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 1035235-26-7): Shares a pyrrole core but includes a tert-butoxycarbonyl (Boc) protecting group, altering solubility and stability compared to the target compound’s pinacol ester .
Pyridine-Based Boronic Esters
- 2-Chloropyridine-4-boronic Acid, Pinacol Ester (CAS: 458532-84-8): Features an electron-deficient pyridine ring with a chlorine substituent. Melting point: 63.5–65°C .
- 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic Acid, Pinacol Ester : Combines pyridine and pyrazole moieties, offering dual heterocyclic reactivity but increased steric demands .
Indole/Indazole-Based Boronic Esters
- The Boc and methoxy groups introduce orthogonal reactivity .
- 5-Methyl-1H-indazole-4-boronic Acid, Pinacol Ester : The indazole ring’s dual nitrogen atoms increase hydrogen-bonding capacity, which may influence binding in medicinal chemistry contexts .
Substituent Effects: Cyclopropyl and Methyl Groups
- 5-Cyclopropyl-2-fluorophenylboronic Acid : A phenyl-based analogue with cyclopropyl and fluorine substituents. The fluorine atom’s electron-withdrawing effect contrasts with the methyl groups in the target compound, altering electronic properties .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s pyrrole core may enhance reactivity with electron-deficient aryl halides compared to pyridine-based esters (e.g., 2-chloropyridine-4-boronic ester), which require stronger bases or elevated temperatures .
- Alkenyl Coupling : E-Phenylethenylboronic Acid, Pinacol Ester () exhibits higher reactivity in alkenyl couplings due to the ethenyl group’s sp² hybridization, whereas the target compound’s aryl-boron bond may necessitate palladium catalysts with tailored ligands .
Comparative Data Table
Preparation Methods
Directed Lithiation and Boronylation
Using a lithium diisopropylamide (LDA)-mediated deprotonation, the 4-position of 1-cyclopropyl-2,5-dimethylpyrrole is selectively activated. The methyl groups at positions 2 and 5 electronically deactivate adjacent positions, directing lithiation to position 4. Subsequent quenching with trimethyl borate (B(OMe)₃) at −78°C generates the boronic acid intermediate, which is stabilized as the pinacol ester via reflux with pinacol (1,2-diol) in toluene under Dean-Stark conditions. This method, adapted from analogous pyrrole boronylations, typically achieves yields of 60–70%.
Reaction Scheme:
$$
\text{1-Cyclopropyl-2,5-dimethylpyrrole} \xrightarrow[\text{-78°C, THF}]{\text{LDA}} \text{Lithiated intermediate} \xrightarrow{\text{B(OMe)₃}} \text{Boronic acid} \xrightarrow[\Delta]{\text{Pinacol}} \text{Pinacol ester}
$$
Halogenation Followed by Miyaura Borylation
Regioselective bromination at position 4 is achieved using dibromodimethylhydantoin (DBDMH) in tetrahydrofuran (THF) at 0°C. The resulting 4-bromo-1-cyclopropyl-2,5-dimethylpyrrole undergoes Miyaura borylation with bis(pinacolato)diboron ([B₂Pin₂]) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane at 80–100°C. This cross-coupling route, while efficient (70–80% yield), requires careful handling of air-sensitive catalysts.
Stability and Purification Considerations
Protodeboronation, a common degradation pathway for boronic acids, is mitigated by the pinacol ester’s steric protection. Cyclopropyl boronic esters exhibit exceptional stability under basic conditions (pH 12, 70°C, t₀.₅ > 1 week), enabling aqueous workup without significant decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures affords the final product in >95% purity.
Key Stability Data:
| Condition | Stability (t₀.₅) | Source |
|---|---|---|
| Aqueous NaOH (pH 12, 70°C) | >1 week | |
| Neutral aqueous/organic | >1 month |
Mechanistic Insights and Optimization
Lithiation-Boronylation Pathway
DFT studies reveal that the lithiated pyrrole intermediate adopts a planar configuration, favoring electrophilic attack at the 4-position. The use of coordinating solvents (THF) enhances regioselectivity by stabilizing the transition state. Side reactions, such as dimerization, are suppressed at low temperatures (−78°C).
Miyaura Borylation Kinetics
The Pd-catalyzed borylation follows a zero-order dependence on [B₂Pin₂], with rate-limiting transmetallation between the palladium bromide complex and diboron reagent. Addition of ligands (e.g., SPhos) accelerates the reaction by stabilizing the Pd(0) intermediate.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Lithiation-Boronylation | 60–70 | High regioselectivity | Cryogenic conditions |
| Miyaura Borylation | 70–80 | Mild temperatures | Catalyst cost, air sensitivity |
Q & A
Q. What are the common synthetic routes for preparing 1-cyclopropyl-2,5-dimethylpyrrole-4-boronic acid, pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura coupling or boronate esterification. A key method involves reacting a halogenated pyrrole precursor (e.g., brominated or iodinated) with a boronic acid or ester under palladium catalysis. For example, pinacol esters can be formed by reacting the boronic acid with pinacol in a one-pot procedure, as described for analogous pyridinylboronic esters . Challenges include controlling steric hindrance from the cyclopropyl group and optimizing reaction time and temperature to avoid by-product formation .
Q. Why is the pinacol ester group used in boronic acid derivatives?
The pinacol ester serves as a protecting group, enhancing the stability and solubility of boronic acids during storage and reactions. It prevents undesired side reactions (e.g., protodeboronation) and facilitates purification. In cross-coupling reactions, the ester is hydrolyzed in situ under basic or acidic conditions to regenerate the reactive boronic acid .
Q. What characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to verify substituent positions and boronate ester formation.
- Mass spectrometry (MS) for molecular weight confirmation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry.
- HPLC or TLC to assess purity and detect by-products, especially in reactions with low yields .
Q. What handling and storage protocols are recommended for this compound?
Store the compound in a sealed container under refrigeration (0–6°C) in a dry, inert atmosphere to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Use personal protective equipment (gloves, goggles) during handling, as toxicological data are limited .
Q. How is this compound utilized in organic synthesis?
It is primarily used in Suzuki-Miyaura cross-coupling reactions to introduce the pyrrole moiety into complex molecules, such as pharmaceuticals or materials. For example, it can couple with aryl halides to construct biaryl systems, a common step in drug discovery .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving sterically hindered derivatives of this compound?
Strategies include:
- Catalyst selection : Use bulky ligands (e.g., SPhos, XPhos) to improve turnover in sterically crowded environments.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility.
- Microwave-assisted synthesis : Reduces reaction time and improves yields, as seen in analogous multi-step protocols .
- Pre-activation : Hydrolyze the pinacol ester prior to coupling to generate the more reactive boronic acid .
Q. What computational tools can predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations can model transition states and electronic effects of the cyclopropyl and methyl groups. Parameters like Fukui indices or molecular orbital energies predict regioselectivity. LogP values and solubility data (e.g., from PubChem) inform solvent selection .
Q. How does the stability of this compound vary under different reaction conditions?
Stability studies should assess:
- pH sensitivity : Hydrolysis rates in acidic/basic media using kinetic assays.
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
- Compatibility with common reagents : Screen for side reactions with oxidants or nucleophiles. Evidence suggests pinacol esters are stable in anhydrous conditions but degrade in aqueous environments .
Q. Are there emerging applications of this compound in biochemical or materials science research?
Boronic esters are explored in:
Q. What mechanistic insights explain challenges in isolating products from reactions with this compound?
Competing pathways, such as protodeboronation or homocoupling, often arise from incomplete transmetallation or oxidative conditions. Kinetic studies using ¹¹B NMR can track boronate ester conversion. Adding radical scavengers (e.g., TEMPO) or optimizing Pd catalyst loading may suppress by-products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
